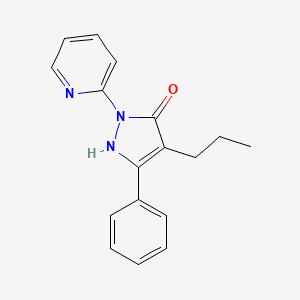
3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol
Overview
Description
Isuzinaxib: is a novel investigational compound developed by Aptabio Therapeutics Inc. It is a first-in-class pan-NADPH oxidase (NOX) inhibitor designed to modulate oxidative stress, which is a critical pathogenic factor in the initiation and progression of various diseases, including diabetic kidney disease .
Mechanism of Action
Target of Action
APX-115, also known as Isuzinaxib, is a potent, orally active pan NADPH oxidase (Nox) inhibitor . It primarily targets the Nox isoforms Nox1, Nox2, and Nox4 . These isoforms are widely expressed throughout renal tissues and play a crucial role in the progression of diabetic nephropathy .
Mode of Action
APX-115 interacts with its targets (Nox1, Nox2, and Nox4) by inhibiting their activity . This inhibition results in a decrease in the production of reactive oxygen species (ROS), which are constitutively generated in cells and are required to sustain numerous physiological processes . When the balance between ROS production and scavenging is disrupted, it causes oxidative stress resulting in tissue injury .
Biochemical Pathways
The primary biochemical pathway affected by APX-115 is the ROS generation pathway. By inhibiting Nox isoforms, APX-115 reduces the production of ROS . This reduction in ROS production leads to a decrease in oxidative stress, thereby preventing tissue injury .
Pharmacokinetics
The compound’s impact on bioavailability is inferred from its effectiveness in preventing kidney injury .
Result of Action
The inhibition of Nox isoforms by APX-115 leads to several molecular and cellular effects. It significantly improves insulin resistance in diabetic mice . Oxidative stress, as measured by plasma 8-isoprostane level, is decreased in the APX-115 group compared with diabetic controls . APX-115 treatment also decreases urinary albumin excretion and preserves creatinine level . In diabetic kidneys, APX-115 significantly improves mesangial expansion .
Action Environment
The action of APX-115 is influenced by the diabetic environment in which it operates. The compound has been shown to be effective in type 2 diabetic mice . The progression of diabetic nephropathy, a condition in which APX-115 is particularly effective, is influenced by factors such as blood glucose levels and insulin resistance .
Biochemical Analysis
Biochemical Properties
APX-115 Free Base interacts with enzymes such as Nox1, Nox2, and Nox4 . It has Ki values of 1.08 μM, 0.57 μM, and 0.63 μM for Nox1, Nox2, and Nox4, respectively . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
APX-115 Free Base has been found to significantly suppress the expression of inflammatory molecules including MCP-1/CCL2, IL-6, and TNFα in the diabetic kidney . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of APX-115 Free Base involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its inhibitory action on NADPH oxidases .
Temporal Effects in Laboratory Settings
Over time, APX-115 Free Base has been observed to effectively prevent kidney injury in diabetic mice . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of APX-115 Free Base vary with different dosages . For instance, it was administered by oral gavage at a dose of 60 mg/kg per day in diabetic mice for 12 weeks . It significantly improved insulin resistance in diabetic mice, similar to GKT137831 .
Metabolic Pathways
APX-115 Free Base is involved in the NADPH oxidase pathway . It interacts with enzymes such as Nox1, Nox2, and Nox4, and could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isuzinaxib involves the preparation of its free base form, which is then converted to its hydrochloride salt for stability and delivery. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of Isuzinaxib likely involves large-scale synthesis under controlled conditions to ensure purity and consistency. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Isuzinaxib primarily undergoes inhibition reactions targeting NADPH oxidase enzymes. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function .
Common Reagents and Conditions: The compound is synthesized using standard organic reagents and conditions suitable for the formation of its unique chemical structure. Specific reagents and conditions are proprietary .
Major Products Formed: The major product formed from the synthesis of Isuzinaxib is its hydrochloride salt, which is used for clinical applications .
Scientific Research Applications
Chemistry: Isuzinaxib is used as a tool compound to study the role of NADPH oxidase enzymes in oxidative stress and related pathologies .
Biology: In biological research, Isuzinaxib is used to investigate the molecular mechanisms of oxidative stress and its impact on cellular functions .
Medicine: Isuzinaxib has shown promise in clinical trials for the treatment of diabetic kidney disease by reducing oxidative stress and improving kidney function markers . It is also being evaluated for its potential benefits in other conditions involving oxidative stress, such as acute kidney injury and COVID-19 .
Comparison with Similar Compounds
Setanaxib (GKT137831): A dual NOX1/NOX4 inhibitor used in similar applications.
Apocynin: Another NOX inhibitor with a broader range of targets but less specificity compared to Isuzinaxib.
Uniqueness: Isuzinaxib is unique due to its pan-NOX inhibitory activity, targeting multiple NOX isoforms simultaneously. This broad-spectrum inhibition provides a more comprehensive reduction in oxidative stress compared to other NOX inhibitors that target specific isoforms .
Properties
IUPAC Name |
5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWZEELPLKPYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270084-92-8 | |
| Record name | Isuzinaxib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270084928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISUZINAXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP664UDC7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


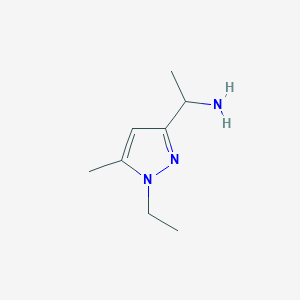
![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422575.png)
![2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2422577.png)

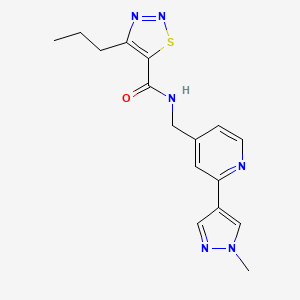
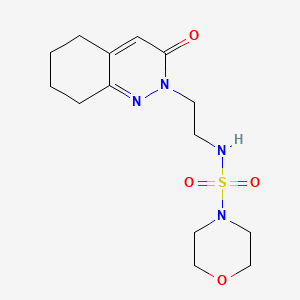
![N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]cyclopropanecarboxamide](/img/structure/B2422586.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2422591.png)
![3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2422592.png)
![5-Fluoro-4-phenyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2422593.png)
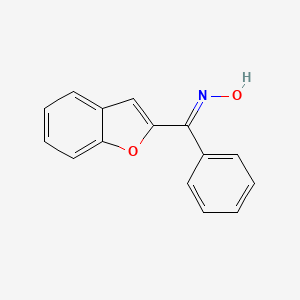
![(E)-1-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]methanimine](/img/structure/B2422596.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2422597.png)
